Morpholine, 4-[(3-benzyloxy-4-methoxyphenyl)thioxomethyl]-
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Overview
Description
4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a morpholine ring
Preparation Methods
The synthesis of 4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE can be compared with similar compounds such as 4-benzyloxy-3-methoxybenzaldehyde and 3-benzyloxy-4-methoxybenzaldehyde. These compounds share structural similarities but differ in their functional groups and overall chemical properties. The unique combination of benzyloxy, methoxy, and morpholine groups in 4-[3-(BENZYLOXY)-4-METHOXYBENZENECARBOTHIOYL]MORPHOLINE distinguishes it from these related compounds .
Properties
IUPAC Name |
(4-methoxy-3-phenylmethoxyphenyl)-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-21-17-8-7-16(19(24)20-9-11-22-12-10-20)13-18(17)23-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRLZKROWWANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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